Phenyl methylsulfanylformate

Description

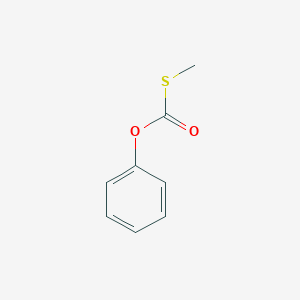

Phenyl methylsulfanylformate (C₈H₈O₂S) is an organosulfur compound featuring a phenyl group, a methylsulfanyl (SCH₃) substituent, and a formate ester functional group. These compounds share ester or sulfonamide linkages with aromatic systems, making them relevant for comparative analysis.

Properties

CAS No. |

13509-28-9 |

|---|---|

Molecular Formula |

C8H8O2S |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

phenyl methylsulfanylformate |

InChI |

InChI=1S/C8H8O2S/c1-11-8(9)10-7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

DLYZNVYLULHBQS-UHFFFAOYSA-N |

SMILES |

CSC(=O)OC1=CC=CC=C1 |

Canonical SMILES |

CSC(=O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Methyl Phenylacetate

- Structure : Methyl phenylacetate (C₉H₁₀O₂) consists of a phenyl group attached to an acetate ester (CH₃COOCH₃).

- Synthesis and Applications: Synthesized via esterification of phenylacetic acid with methanol. Used as a flavoring agent in food and fragrances due to its fruity aroma .

- Analytical Methods :

2.2 Methyl Sulfonamide Derivatives

- Structure: Compounds like N-Methyl-perfluorooctane-1-sulfonamide (C₉H₄F₁₇NO₂S) feature a sulfonamide group (SO₂NHCH₃) attached to a fluorinated alkyl chain.

- Properties :

- Comparison with Phenyl Methylsulfanylformate :

- The sulfonamide group in these derivatives differs from the sulfanylformate (S–O–COO–) linkage in this compound, leading to distinct reactivity and solubility profiles.

2.3 2-(Phenylsulfanyl)phenylamine

- Structure : C₁₂H₁₁NS combines a phenylsulfanyl (S–C₆H₅) group with an aniline moiety.

- Applications :

- Analytical Relevance :

Key Comparative Data

*Note: Data for this compound is inferred due to absence in evidence.

Q & A

Q. What methodologies validate the absence of genotoxic impurities in this compound batches intended for pharmacological studies?

- Methodological Answer : Perform Ames tests (OECD 471) with Salmonella typhimurium strains (TA98, TA100) and chromosomal aberration assays (OECD 473) in mammalian cells. Quantify impurities (e.g., methylsulfanyl chloride) via LC-MS/MS with a limit of detection ≤0.1 ppm. Include positive controls (e.g., benzo[a]pyrene) and negative controls (DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.